![molecular formula C15H14Cl2N4O B2813478 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 946387-16-2](/img/structure/B2813478.png)
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound that features both imidazole and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Coupling with Indole Derivative: The chlorinated imidazole is then coupled with an indole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The dichloro groups on the imidazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon under hydrogen atmosphere.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
作用機序
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with biological macromolecules. The indole moiety can intercalate into DNA, disrupting its structure and function. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and signaling pathways .
類似化合物との比較
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the combination of imidazole and indole moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-14-15(17)21(9-20-14)8-13(22)18-6-5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,9,19H,5-6,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYFZCMORCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
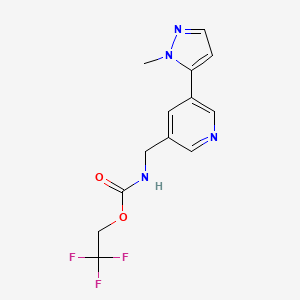

![3-[(4-Fluorophenyl)amino]-1-[4-(morpholin-4-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2813399.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)
![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)
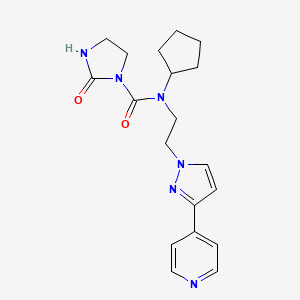
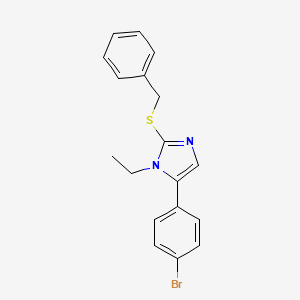
![3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2813412.png)
![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)
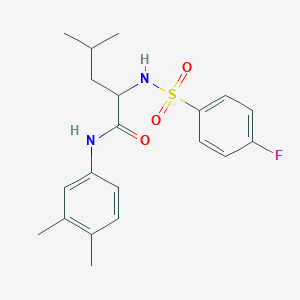
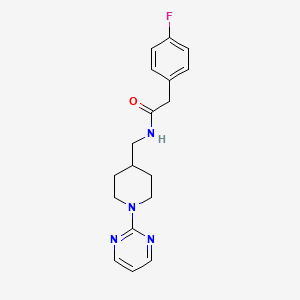
![2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2813417.png)

